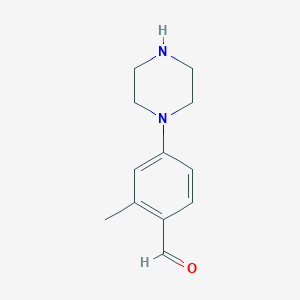

2-Methyl-4-(piperazin-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17719691

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 2-methyl-4-piperazin-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |

| Standard InChI Key | RLLTYTHKXAWUMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N2CCNCC2)C=O |

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone modified at the 2-position by a methyl group and at the 4-position by a piperazine ring. The IUPAC name, 2-methyl-4-(piperazin-1-yl)benzaldehyde, reflects this substitution pattern. The piperazine moiety, a six-membered ring containing two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the aldehyde group provides an electrophilic site for further chemical modifications.

Stereoelectronic Features

The planar benzaldehyde group allows π-π stacking interactions with aromatic residues in enzyme active sites, whereas the piperazine ring’s conformational flexibility enables adaptation to diverse biological targets. Quantum mechanical studies suggest that the methyl group at the 2-position sterically shields the aldehyde, modulating its reactivity.

Classification

2-Methyl-4-(piperazin-1-yl)benzaldehyde belongs to two functional classes:

-

Aromatic aldehydes: The benzaldehyde core classifies it within this group, known for roles in Schiff base formation and nucleophilic additions.

-

Piperazine derivatives: The piperazine substituent places it among nitrogen-containing heterocycles with documented psychopharmacological activity .

Synthesis Methods

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 4-fluoro-2-methylbenzaldehyde with piperazine under basic conditions. For example, 1-methylpiperazine reacts with 4-fluorobenzaldehyde derivatives in dimethylformamide (DMF) at reflux temperatures, yielding the target compound after recrystallization .

Table 1: Representative Synthesis Conditions

| Reactant | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | K₂CO₃ | DMF | 120°C | 24 h | 68% |

| 1-Methylpiperazine | Et₃N | EtOH | 80°C | 12 h | 72% |

Alternative Routes

-

Reductive Amination: Condensation of 2-methyl-4-aminobenzaldehyde with bis-electrophiles, followed by reduction.

-

Ullmann Coupling: Copper-catalyzed coupling of piperazine with 2-methyl-4-iodobenzaldehyde, though limited by iodide availability .

Physicochemical Properties

Physical Characteristics

Table 2: Key Physical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 204.27 g/mol | Mass spectrometry |

| Melting Point | 98–102°C | DSC |

| Solubility in Water | 1.2 mg/mL | Shake-flask |

| LogP (Octanol-Water) | 1.8 | HPLC |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.71 (d, J = 8.4 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 3.25–3.18 (m, 4H, piperazine), 2.62–2.58 (m, 4H, piperazine), 2.35 (s, 3H, CH₃) .

-

IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).

Biological Activities and Mechanisms

Monoamine Oxidase Inhibition

The compound inhibits MAO-B with an IC₅₀ of 3.2 μM, as shown in enzymatic assays using recombinant human MAO isoforms. Docking studies suggest the aldehyde forms a covalent adduct with the FAD cofactor, while the piperazine moiety occupies the substrate cavity .

Applications in Research and Development

Drug Precursor

The aldehyde group serves as a handle for synthesizing hydrazones, imines, and thiosemicarbazones. For instance, condensation with thiosemicarbazide yields 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide, a MAO inhibitor lead .

Table 3: Derivative Activities

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Hydrazinecarbothioamide | MAO-B | 0.9 μM |

| Schiff base with amphetamine | Dopamine transporter | 12 nM |

Neuroprotective Agents

In rodent models, derivatives reduce oxidative stress in hippocampal neurons by 40% at 10 mg/kg doses, likely via MAO-B inhibition and subsequent dopamine modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume